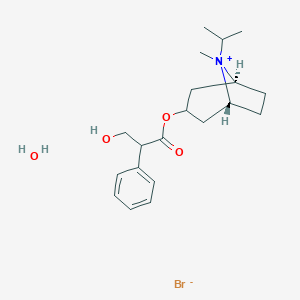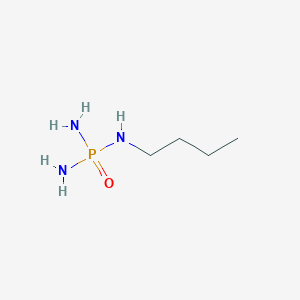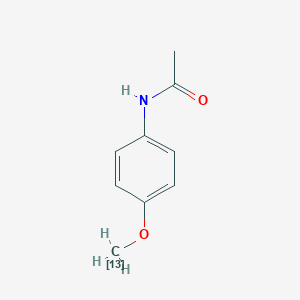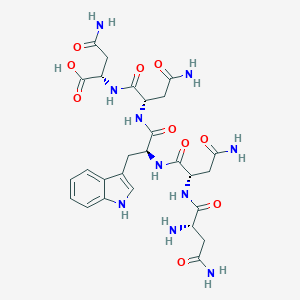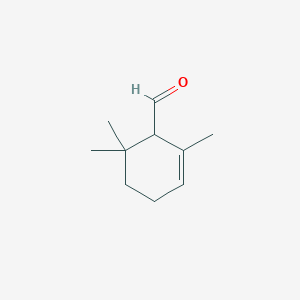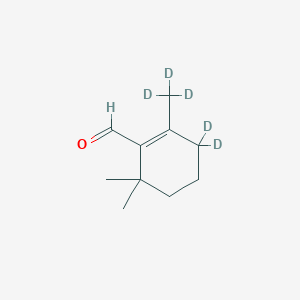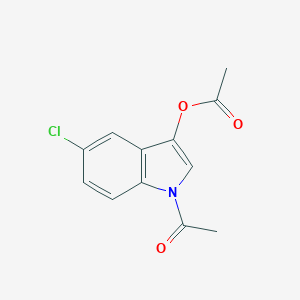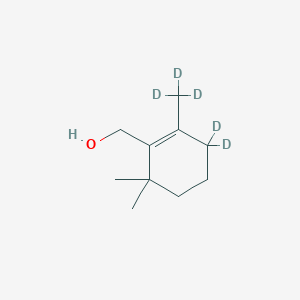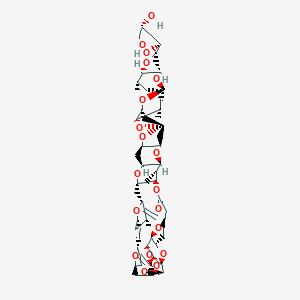
4-Desmethoxy-4-nitro Omeprazole
説明
Omeprazole is a well-known proton pump inhibitor used mainly for reducing gastric acid production. Its derivatives, including those with nitro and methoxy groups, have been extensively studied due to their medicinal importance.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acetylation, nitration, and reduction. Hou Zhan-peng (2009) reported a synthesis method for 2-nitro-4-methoxyaniline, an intermediate of Omeprazole, with a yield of 71% (Hou, 2009). Additionally, Wu Bao-xiang (2007) improved the synthesis method of a similar intermediate, 2-nitro-4-methoxyl-aminobenzene, using paracetamol as a material, achieving a yield of about 70% (Wu, 2007).
Molecular Structure Analysis
The molecular structure of Omeprazole and its derivatives is characterized by a benzimidazole ring and various substituents which influence its pharmacological activity. Studies on related compounds, such as 1-benzyl-4-nitroso-5-aminopyrazole, reveal insights into the structural features and tautomerism of these molecules (Holschbach et al., 2003).
Chemical Reactions and Properties
Omeprazole undergoes various chemical reactions due to its functional groups. For instance, it has been shown to interact with sulfhydryl groups under acidic conditions, affecting gastric (H+-K+)-ATPase activity (Im et al., 1985).
Physical Properties Analysis
The physical properties of Omeprazole and its derivatives include solubility, melting points, and crystal structure. The study of related compounds like 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole provides insight into the hydrogen bonding and crystal packing of these types of molecules (Quiroga et al., 2008).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their functional groups and molecular structure. For example, Omeprazole's antisecretory activity is due to its ability to block the proton pump in gastric parietal cells. The electrochemical behavior of Omeprazole has been studied, revealing insights into its oxidation and reduction processes (Jorge et al., 2010).
科学的研究の応用
Mechanism of Action and Efficacy in Acid-Related Disorders
Omeprazole and its derivatives, including 4-Desmethoxy-4-nitro Omeprazole, have a significant impact on the management of acid-related disorders. They operate by specifically targeting and inhibiting the H+/K+ ATPase enzyme system at the gastric parietal cell surface, which is crucial for acid secretion. This action results in a pronounced reduction in gastric acidity, providing an effective therapeutic approach for conditions characterized by excessive acid production, such as duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD) (Clissold & Campoli-Richards, 1986). Furthermore, the drug has shown promise in treating patients with conditions like Zollinger-Ellison syndrome, offering a new avenue for managing this challenging disease by effectively controlling gastric acid hypersecretion (Frucht, Maton, & Jensen, 1991).
Potential for Pediatric Applications
Considering the off-label use of proton pump inhibitors (PPIs) in children, especially for treating gastroesophageal reflux disease (GERD), the existing evidence from adult studies, including those involving omeprazole and its derivatives, could potentially be extrapolated to avoid unnecessary pediatric trials. This approach aligns with efforts to utilize existing clinical evidence to guide therapeutic decisions in pediatric populations, thereby minimizing exposure to clinical trials when existing data provide sufficient insights into efficacy and safety profiles (Tafuri et al., 2009).
Innovative Synthesis and Impurity Management
Research into the synthesis of omeprazole and related compounds has yielded insights into novel methods that enhance the efficiency and purity of these medications. The exploration of these synthetic pathways not only optimizes the production process but also addresses the formation of pharmaceutical impurities, ensuring the safety and efficacy of the drug. This area of study is crucial for the development of safer and more effective proton pump inhibitors for clinical use (Saini et al., 2019).
将来の方向性
特性
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-9-7-17-14(10(2)15(9)20(21)22)8-25(23)16-18-12-5-4-11(24-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDONLPWKWJOCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desmethoxy-4-nitro Omeprazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



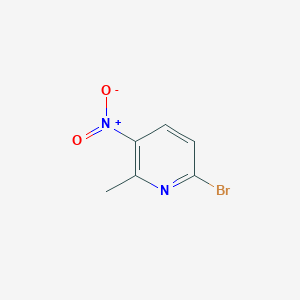
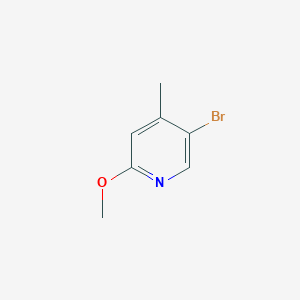
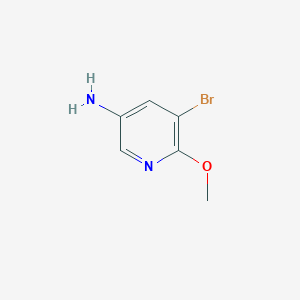
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)
